molecular formula C20H24N2O4S B2373478 4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 946215-98-1

4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No.: B2373478
CAS No.: 946215-98-1
M. Wt: 388.48
InChI Key: HTWWOBNYIMRJQP-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 4-butoxy group and a 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl moiety.

Properties

IUPAC Name

4-butoxy-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-3-13-26-19-10-8-16(9-11-19)20(23)21-17-6-4-7-18(15-17)22-12-5-14-27(22,24)25/h4,6-11,15H,2-3,5,12-14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWWOBNYIMRJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions

    Preparation of Benzamide Core: The benzamide core can be synthesized through the reaction of aniline with benzoyl chloride in the presence of a base such as pyridine.

    Introduction of Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butyl bromide and a suitable base like potassium carbonate.

    Phenyl Ring Substitution: The phenyl ring substitution with the 1,1-dioxidoisothiazolidin-2-yl moiety can be achieved through a series of reactions involving the formation of the isothiazolidine ring followed by oxidation to introduce the dioxido functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidine ring, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, converting it to an amine.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ alkyl halides and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The dioxidoisothiazolidine moiety is particularly important for its biological activity, as it can form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in the Phenyl Ring

(a) N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide (CAS 307326-06-3)
  • Structure : Replaces the isothiazolidine dioxide group with a benzothiazole ring.
  • Molecular Properties: Molecular formula: C₂₄H₂₂N₂O₂S Molecular weight: 402.5 g/mol XLogP3: 6.1 (high lipophilicity) Hydrogen-bond donors/acceptors: 1/4 .
  • Key Differences : The benzothiazole group is less polar than the isothiazolidine dioxide, leading to higher lipophilicity. This may reduce aqueous solubility but improve membrane permeability.
(b) 4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121)
  • Structure : Substitutes the isothiazolidine dioxide phenyl group with a 2,4-difluorophenyl moiety.
  • The absence of a heterocyclic ring simplifies synthesis but reduces polarity .

Alkoxy Chain Variations

highlights benzamide derivatives with alkoxy groups of varying lengths (e.g., pentyloxy, hexyloxy). Key trends include:

  • Longer chains (e.g., hexyloxy): Increase lipophilicity (higher logP) but may reduce solubility and metabolic stability.
  • Shorter chains (e.g., butoxy): Balance lipophilicity and solubility, optimizing bioavailability.

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) XLogP3 Hydrogen-Bond Acceptors Key Substituent
Target Compound Not reported ~5.5* 5 3-(1,1-Dioxidoisothiazolidin-2-yl)
CAS 307326-06-3 402.5 6.1 4 Benzothiazole
VU0357121 Not reported ~4.2* 3 2,4-Difluorophenyl

*Estimated based on structural analogs.

Spectral Analysis

  • IR Spectroscopy :
    • Target Compound : Expected C=O stretch ~1660–1680 cm⁻¹ (benzamide) and S=O stretches ~1150–1250 cm⁻¹ (sulfone).
    • CAS 307326-06-3 : Absence of sulfone peaks; C=S stretch (if present) ~1240–1255 cm⁻¹ .
  • 1H-NMR : Aromatic protons in the 7.0–8.5 ppm range, with butoxy CH₂ signals at ~1.0–4.0 ppm.

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substituents (VU0357121): Increase metabolic stability and electron-withdrawing effects, favoring interactions with hydrophobic pockets.
  • Benzothiazole (CAS 307326-06-3): High lipophilicity may favor CNS penetration but reduce solubility.

Biological Activity

4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a complex organic compound that has attracted significant interest in scientific research due to its unique structural features and potential biological activities. The compound consists of a butoxy group, a phenyl ring substituted with a dioxidoisothiazolidin-2-yl moiety, and an amide functional group. This combination suggests that it may exhibit diverse chemical and biological properties, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Structural Characteristics

The molecular structure of this compound includes:

  • Butoxy Group : Enhances solubility and may influence biological interactions.
  • Dioxidoisothiazolidin-2-yl Moiety : Potentially reactive, contributing to the compound's biological activity.
  • Amide Functional Group : Known for its role in hydrogen bonding, which can affect binding interactions with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its interaction with different molecular targets. The following sections summarize key findings from the literature.

Antifungal Activity

Research has indicated that benzamide derivatives, including this compound, exhibit antifungal properties. A study evaluating similar compounds found that certain derivatives showed significant inhibition against various fungal strains such as Botrytis cinerea and Fusarium graminearum . Although specific data for this compound is limited, its structural similarities suggest potential efficacy.

The mechanism of action for this compound is thought to involve:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity.
  • Formation of Reactive Intermediates : The dioxidoisothiazolidine moiety can generate reactive species that interact with cellular components .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyCompoundBiological ActivityFindings
Benzamide derivativesAntifungalInhibition rates against Botrytis cinerea were notable (up to 84.4% at 100 mg/L).
Similar benzamidesEnzyme inhibitionSuggested interactions with specific enzymes leading to altered biological effects.
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamideGeneral activityHighlighted distinct chemical reactivity linked to the dioxidoisothiazolidin moiety.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity Profile
4-butoxy-N-(4-chlorophenyl)benzamideLacks dioxidoisothiazolidin moietySimpler structure; potentially different activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamideSimilar but without butoxy groupComparable biological properties but different reactivity
4-butoxy-N-phenylbenzamideLacks isothiazolidine moietyRetains butoxy and benzamide functionalities

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